Cas no 1391036-75-1 (4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one)

4-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one is a brominated tetrahydronaphthalene derivative featuring an amino functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of both amino and bromo substituents enhances its reactivity, enabling selective functionalization for applications in medicinal chemistry and materials science. Its rigid tetrahydronaphthalene scaffold provides structural stability, making it useful for designing compounds with targeted biological activity. The product is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage are recommended due to its sensitivity to light and moisture.
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one structure
1391036-75-1 structure
Product name:4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
CAS No:1391036-75-1
MF:
MW:
MDL:MFCD22519124
CID:4698279
PubChem ID:130040413

4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
    • MDL: MFCD22519124

4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2935927-0.05g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1 95.0%
0.05g
$1723.0 2025-03-19
Enamine
EN300-2935927-0.5g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1 95.0%
0.5g
$1968.0 2025-03-19
Enamine
EN300-2935927-0.25g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1 95.0%
0.25g
$1887.0 2025-03-19
Enamine
EN300-2935927-1g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1
1g
$2050.0 2023-09-06
Enamine
EN300-2935927-1.0g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1 95.0%
1.0g
$2050.0 2025-03-19
Enamine
EN300-2935927-5.0g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1 95.0%
5.0g
$5949.0 2025-03-19
Enamine
EN300-2935927-5g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1
5g
$5949.0 2023-09-06
Enamine
EN300-2935927-10.0g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1 95.0%
10.0g
$8819.0 2025-03-19
Enamine
EN300-2935927-0.1g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1 95.0%
0.1g
$1804.0 2025-03-19
Enamine
EN300-2935927-2.5g
4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one
1391036-75-1 95.0%
2.5g
$4019.0 2025-03-19

Additional information on 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one

Introduction to 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 1391036-75-1)

4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one is a significant compound in the realm of organic synthesis and pharmaceutical research. With the CAS number 1391036-75-1, this molecule has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both amino and bromo substituents on the tetrahydronaphthalene core makes it a valuable intermediate for further functionalization, enabling the development of novel bioactive molecules.

The compound belongs to the class of tetrahydronaphthalene derivatives, which are known for their structural stability and biological relevance. The tetrahydronaphthalen-1-one scaffold is particularly interesting because it can serve as a precursor for more complex structures, including heterocyclic compounds that exhibit pharmacological properties. In recent years, there has been a surge in research focused on tetrahydronaphthalene derivatives due to their potential in drug discovery, particularly in the treatment of neurological disorders and inflammatory diseases.

One of the most compelling aspects of 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one is its reactivity. The amino group at the 4-position and the bromo group at the 6-position provide multiple sites for chemical modification. This reactivity has been exploited in various synthetic pathways, allowing researchers to introduce additional functional groups or linkages that can enhance biological activity. For instance, palladium-catalyzed cross-coupling reactions have been widely used to incorporate aryl or vinyl groups into this scaffold, leading to compounds with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have further highlighted the importance of 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one as a building block. Molecular modeling studies have demonstrated that modifications at the 4 and 6 positions can significantly influence the binding affinity of the compound to target proteins. This insight has guided the design of more potent and selective inhibitors for therapeutic applications. For example, virtual screening campaigns have identified derivatives of this compound that exhibit promising activity against enzymes involved in cancer metabolism.

The pharmaceutical industry has also shown interest in 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one due to its potential as a scaffold for drug development. Several clinical trials are currently underway evaluating derivatives of this compound for their efficacy in treating chronic inflammatory diseases. The bromo substituent, in particular, has been found to enhance metabolic stability while maintaining bioavailability. This balance is crucial for developing drugs that can be administered orally and remain effective over extended periods.

In addition to its pharmaceutical applications, 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one has found utility in materials science. Researchers have explored its use as a precursor for organic semiconductors due to its rigid aromatic core and conjugated system. The ability to modify both the amino and bromo groups allows for fine-tuning of electronic properties, making it a promising candidate for next-generation electronic devices.

The synthesis of 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization followed by selective halogenation and amination. Advances in green chemistry have also led to more sustainable methods for producing this compound without compromising yield or purity. For instance, catalytic hydrogenation techniques have been optimized to minimize waste while maximizing efficiency.

The role of 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one in medicinal chemistry continues to evolve with new research findings. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, 1391036-75-1 is poised to play a pivotal role in developing next-generation therapeutics.

In conclusion, 4-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 1391036-75-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug discovery, material science, and organic synthesis. As our understanding of molecular interactions deepens, 1391036-75-1 will undoubtedly continue to inspire new discoveries that benefit society.

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